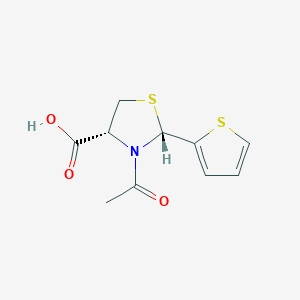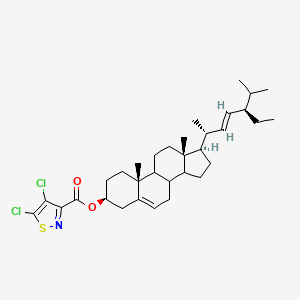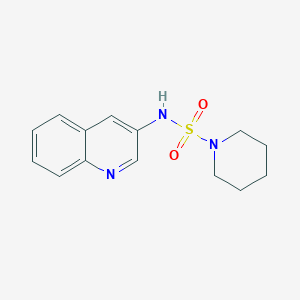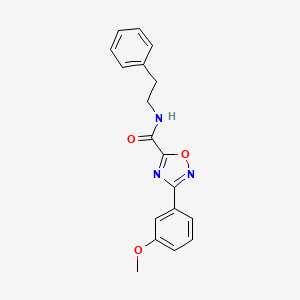
(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique thiazolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolane ring, followed by the introduction of the acetyl and thienyl groups. Common reagents used in these reactions include thioamides, acyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolane derivatives. These products can be further utilized in various applications, including drug development and material science.
科学的研究の応用
化学::
- 創薬 : 創薬におけるリード化合物としての可能性を調査する。
- 触媒 : 有機変換における触媒特性を評価する。
- 医薬品 : 糖尿病治療やその他の代謝性疾患における役割を評価する。
作用機序
この化合物は、特定の分子標的に結合し、おそらくグルコース代謝経路を調節していると考えられます。その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物との比較
. “(2R,4R)-3-アセチル-2-(チオフェン-2-イル)-1,3-チアゾリジン-4-カルボン酸”は、その独特の構造により際立っています。
特性
分子式 |
C10H11NO3S2 |
|---|---|
分子量 |
257.3 g/mol |
IUPAC名 |
(2R,4R)-3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14)/t7-,9+/m0/s1 |
InChIキー |
CGCQMZDLCKBMDU-IONNQARKSA-N |
異性体SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CS2)C(=O)O |
正規SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)
![2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11075577.png)
![7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11075588.png)
![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)

![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
![4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075616.png)
![5-[(3,4-dichlorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11075626.png)


![Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B11075640.png)

